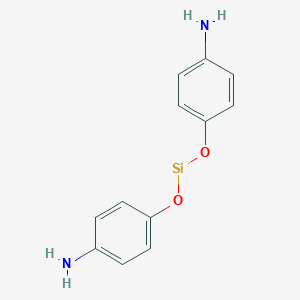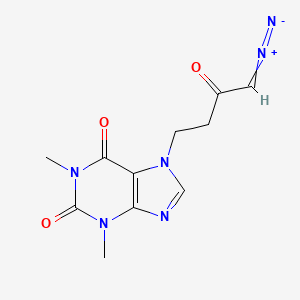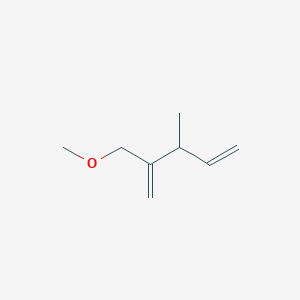
2-(Methoxymethyl)-3-methylpenta-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-3-methylpenta-1,4-diene is an organic compound characterized by the presence of a methoxymethyl group and a diene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-3-methylpenta-1,4-diene can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpenta-1,4-diene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)-3-methylpenta-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Substituted derivatives with various functional groups
Applications De Recherche Scientifique
2-(Methoxymethyl)-3-methylpenta-1,4-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)-3-methylpenta-1,4-diene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxymethyl-1,4-benzenediamine: Similar in structure but with different functional groups and properties.
2-Methoxyestradiol: Shares the methoxymethyl group but differs in overall structure and biological activity.
Uniqueness
2-(Methoxymethyl)-3-methylpenta-1,4-diene is unique due to its specific diene structure combined with the methoxymethyl group
Propriétés
Numéro CAS |
57217-21-7 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-(methoxymethyl)-3-methylpenta-1,4-diene |
InChI |
InChI=1S/C8H14O/c1-5-7(2)8(3)6-9-4/h5,7H,1,3,6H2,2,4H3 |
Clé InChI |
IQLFBABNGVXYJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C(=C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



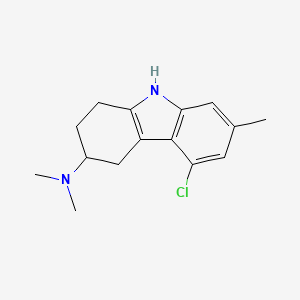

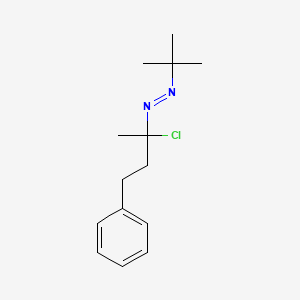

![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)
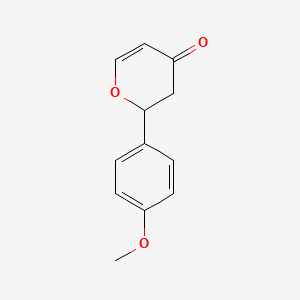
![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)

